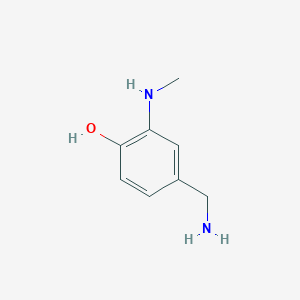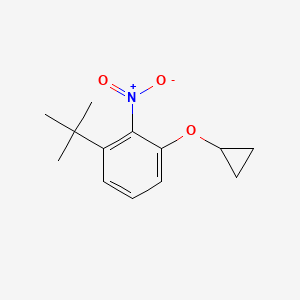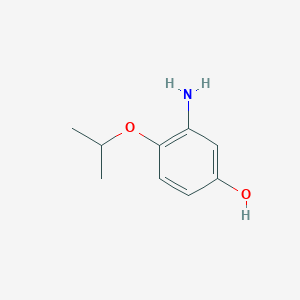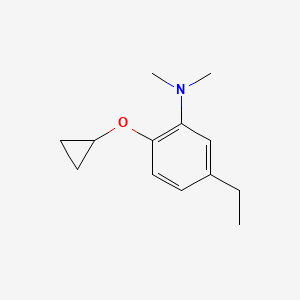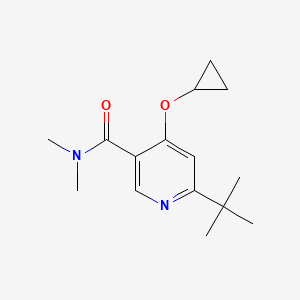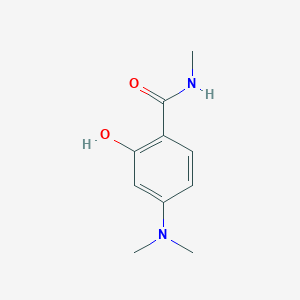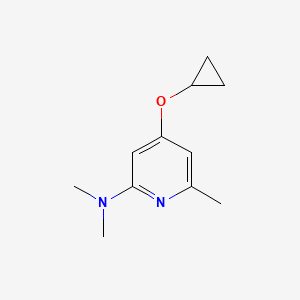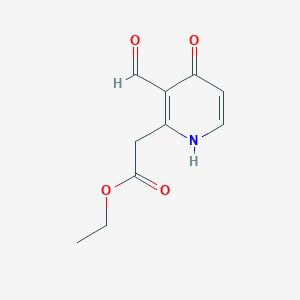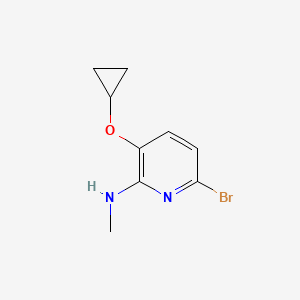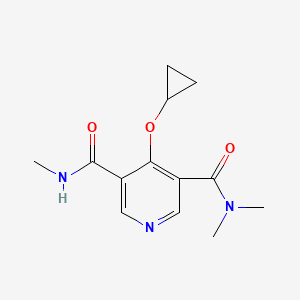
3-Cyclopropoxy-2-fluoro-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-fluoro-6-methoxypyridine is a chemical compound with the molecular formula C9H10FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of cyclopropoxy, fluoro, and methoxy groups in its structure makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine typically involves the introduction of the cyclopropoxy, fluoro, and methoxy groups onto a pyridine ring. One common method involves the use of cyclopropyl alcohol, fluorine sources, and methoxy reagents under specific reaction conditions. For example, the reaction may be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-fluoro-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-fluoro-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro group can enhance the compound’s ability to interact with biological molecules, while the methoxy and cyclopropoxy groups can influence its chemical reactivity and stability. These interactions can lead to various biological effects, depending on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-methoxypyridine: A similar compound with a fluoro and methoxy group but lacking the cyclopropoxy group.
3-Cyclopropoxy-6-fluoro-2-methoxypyridine: Another similar compound with slight variations in the position of functional groups.
Uniqueness
The uniqueness of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C9H10FNO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
Clave InChI |
DSBMUXPDFBWXQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


